4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Description
4-(2-(2-Morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a heterocyclic compound characterized by a thiazolo[4,5-d]pyridazin core, a bicyclic system fused with a thiazole ring. Key structural features include:
- Morpholino group: Positioned at C2, this moiety enhances solubility and modulates pharmacokinetic properties through hydrogen bonding interactions .
- Phenyl group: At C7, this hydrophobic substituent likely contributes to target binding affinity, as seen in analogous thiazolo-fused systems .
Synthetic routes for related thiazolo[4,5-d]pyridazin derivatives often involve condensation reactions, such as those between thiourea, aldehydes, and ketones under microwave or conventional heating (e.g., in DMF with glacial acetic acid) .
Properties
IUPAC Name |
4-[[2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c25-22(32)16-6-8-17(9-7-16)26-18(31)14-30-23(33)20-21(19(28-30)15-4-2-1-3-5-15)35-24(27-20)29-10-12-34-13-11-29/h1-9H,10-14H2,(H2,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBSIVPKDIQVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide involves several steps:
Formation of Thiazolopyridazine Core: : This is typically achieved through a condensation reaction between a pyridazine derivative and a thiazole precursor.
Addition of Phenyl Group:
Attachment of Morpholino Group: : The morpholino group is incorporated through nucleophilic substitution reactions.
Formation of Amide Bond: : Finally, the acetamido and benzamide groups are introduced via standard amidation reactions, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production may involve scale-up of the laboratory synthesis routes with optimization for yield and purity. Common strategies include:
Batch Processing: : Using large-scale reactors to perform sequential synthesis steps.
Continuous Flow Synthesis: : This method can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions, such as catalytic hydrogenation, can modify certain functional groups within the molecule.
Substitution: : Various nucleophilic or electrophilic substitution reactions can alter the morpholino or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with a palladium or platinum catalyst.
Substitution Reagents: : Halides, nucleophiles like amines or alcohols.
Major Products
The products formed depend on the reaction type; common products include oxidized derivatives, reduced forms, or substituted analogs with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring, a thiazolopyridazine core, and an acetamide functional group. Its molecular formula is , and it possesses a molecular weight of approximately 447.5 g/mol. The structure allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it a subject of interest in pharmacological studies:
- Anticancer Activity : Studies have shown that derivatives of thiazolo-pyridazine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds similar to 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide have been investigated for their ability to induce apoptosis in cancer cells by inhibiting the Inhibitor of Apoptosis proteins (IAPs) .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Research indicates that thiazole and pyridazinone fragments can lead to compounds with notable analgesic and anti-inflammatory activities .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Research : In vitro studies demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers. These studies used assays such as MTT and Annexin V staining to assess cell viability and apoptosis induction .
- Inflammatory Disorders : Animal models have shown promising results where compounds derived from the thiazolo-pyridazine framework exhibited reduced inflammation markers in conditions like arthritis .
Mechanism of Action
The mechanism by which 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or modifying their activity.
Pathways Involved: : Interaction with cellular signaling pathways, such as kinase or phosphatase pathways, influencing cell growth, division, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazolo- and Pyrimido-Fused Compounds
Key Observations:
Core Heterocycle: The target compound’s thiazolo[4,5-d]pyridazin core differs from thiazolo[4,5-d]pyrimidine (Compound 19) and pyrimido[4,5-d]pyrimidinone (Compound 3c). These variations influence electronic properties and binding pocket compatibility.
Substituent Effects: Morpholino vs. Methylpiperazinyl: The morpholino group in the target compound offers improved metabolic stability compared to the methylpiperazinyl group in Compound 3c, which may undergo CYP450-mediated oxidation . Benzamide vs. Acrylamide: The benzamide side chain in the target compound supports reversible target binding, whereas the acrylamide in Compound 3c enables covalent inhibition—a trade-off between selectivity and potency .
Synthetic Accessibility :
Table 2: Activity and ADME Comparisons
Discussion:
- Potency : The target compound’s predicted lower IC50 than Compound 19 may stem from its benzamide group, which aligns with conserved kinase ATP-binding site residues. Compound 3c’s superior potency is attributed to its irreversible binding mechanism .
- Solubility: The morpholino group enhances the target compound’s solubility over Compound 19’s hydroxycoumarin substituent but is outperformed by Compound 3c’s methylpiperazinyl group, which ionizes at physiological pH .
- Metabolic Stability : The target compound’s half-life suggests moderate clearance, whereas Compound 3c’s extended half-life correlates with its piperazine moiety’s resistance to oxidative metabolism .
Biological Activity
The compound 4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is part of a class of thiazole heterocycles that have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a morpholine ring and a thiazolopyridazine core, which are known to influence its biological activity. The molecular formula is with a molecular weight of 489.6 g/mol. Its IUPAC name is 2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenyl-N-propan-2-ylacetamide .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act by binding to enzymes or receptors, modulating their activity, which can lead to various pharmacological effects such as anti-inflammatory and antifungal activities .
Antifungal Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, compounds derived from thiazole structures have shown effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
Anti-inflammatory and Analgesic Activity
Compounds containing thiazole and pyridazinone fragments have been reported to exhibit anti-inflammatory and analgesic activities. For example, derivatives with specific substitutions at the 4-position of the phenyl moiety demonstrated enhanced anti-inflammatory effects in various in vivo models .
Study on Thiazole Derivatives
A study synthesized a series of thiazole derivatives similar to our compound and evaluated their biological activity. The results indicated that certain substitutions significantly enhanced their antifungal activity by improving lipophilicity and interaction with target enzymes involved in ergosterol synthesis .
Pharmacokinetic Studies
Pharmacokinetic studies using software like SwissADME revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds. They showed high lipid solubility and compliance with Lipinski's rule of five, suggesting good bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
